Cas no 84133-50-6 (2-Azabicyclo[3.1.0]hexane hydrochloride)
2-Azabicyclo[3.1.0]hexane hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Alcohols,C12-14-secondary, ethoxylated
- POLYETHYLENE GLYCOL TRIMETHYLNONYL ETHER
- TERGITOL TMN
- TERGITOL TMN-6
- TERGITOL TYPE NP-7
- TERGITOL TYPE NP-9
- TERGITOL(R) 15-S-5
- TERGITOL(R) TMN 10
- TERGITOL(R) TMN 3
- TERGITOL(R) TMN 6
- TERGITOL(TM) 15-S-9
- TERGITOL(TM) TMN-6
- 15-s-9
- 2-azabicyclo[3.1.0]hexane hydrochloride
- 2-Aza-bicyclo[3.1.0]hexane hydrochloride
- 2-Aza-bicyclo[3.1.0]hexane HCl
- (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
- 2-Azabicyclo[3.1.0]hexane HCl
- 1555AJ
- SB38947
- 2-Aza-bicyclo[3.1.0hexane hydrochloride
- 2-Azabicyclo[3.1.0]hexane, hydrochloride
- Z1964347529
- Alcohols, C12-14-secondary, ethoxylated
- Alcohols, C12-14-secondary, ethoxylated (12C, 14C)
- BT 5
- C12-C14 Pareth-12
- Degressal SD 21
- Dehypon 104L
- Dehypon LT 54
- Dehypon Supra
- DK-Q 1-71
- Emulgen 707
- Ethoxylated alcohols, C12-14-secondary
- Ethoxylated alcs., C12-14-secondary
- Ethoxylated C12-14-secondary alcohols
- Ethoxylated secondary alcs., C12-14
- Excenol S 4011
- Finesurf 290
- Finesurf 320
- Leocol SC 150
- Leocol SC 50
- Leocol SC 70
- Leocol SC 90
- Newkalgen D 1109S
- Nikkol BT 12
- Nikkol BT 3
- Nikkol BT 5
- Nikkol BT 7
- Nikkol BT 9
- Noigen ET 65
- Pionin D 1105S
- S 50
- Secondary alcs., C12-14, ethoxylated
- SF 90
- SFT 70
- Softanol 120
- Softanol 150
- Softanol 200
- Softanol 30
- Softanol 300
- Softanol 400
- Softanol 50
- Softanol 500
- Softanol 70
- Softanol 70H
- Softanol 80
- Softanol 90
- Softanol D 50
- Softanol H
- T 9
- T 9 (surfactant)
- DETERGENT BIOGRAD FL-70
- TERGITOL(TM) 15-S-30
- TERGITOL(TM) 15-S-40
- TERGITOL(TM) 15-S-5
- TERGITOL(TM) 15-S-7
- 2-Azabicyclo[3.1.0]hexane hydrochloride
-
- Inchi: 1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H
- InChI Key: GVKIWNRVZPBLKT-UHFFFAOYSA-N
- SMILES: Cl.N1CCC2CC12
Computed Properties
- Exact Mass: 0.00000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 70.3
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.04 g/mL at 20 °C
- PSA: 0.00000
- LogP: 0.00000
2-Azabicyclo[3.1.0]hexane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00138-500ml |
Alcohols,C12-14-secondary, ethoxylated |
84133-50-6 | - | 500ml |
¥788.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00138-100ml |
Alcohols,C12-14-secondary, ethoxylated |
84133-50-6 | - | 100ml |
¥678.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00138-4L |
Alcohols,C12-14-secondary, ethoxylated |
84133-50-6 | - | 4l |
¥3898.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | STS0002-100G |
TERGITOL<SUP>™</SUP> 15-S-40 |
84133-50-6 | 100g |
¥498.15 | 2023-10-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | STS0002-500G |
TERGITOL<SUP>™</SUP> 15-S-40 |
84133-50-6 | 500g |
¥725.87 | 2023-10-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15S9-100ML |
2-Azabicyclo[3.1.0]hexane hydrochloride |
84133-50-6 | 100ml |
¥566.47 | 2023-10-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15S9-500ML |
2-Azabicyclo[3.1.0]hexane hydrochloride |
84133-50-6 | 500ml |
¥654.89 | 2023-10-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15S9-1L |
2-Azabicyclo[3.1.0]hexane hydrochloride |
84133-50-6 | 1l |
¥973.22 | 2023-10-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15S9-4L |
2-Azabicyclo[3.1.0]hexane hydrochloride |
84133-50-6 | 4l |
¥3266.49 | 2023-10-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15S7-500ML |
2-Azabicyclo[3.1.0]hexane hydrochloride |
84133-50-6 | 500ml |
¥687.81 | 2023-10-03 |
2-Azabicyclo[3.1.0]hexane hydrochloride Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-Azabicyclo[3.1.0]hexane hydrochloride
2-Azabicyclo[3.1.0]hexane hydrochloride (CAS No. 84133-50-6): A Versatile Building Block in Modern Organic Synthesis
The 2-Azabicyclo[3.1.0]hexane hydrochloride (CAS 84133-50-6) is a structurally unique bicyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its azabicyclic scaffold serves as a privileged structure in drug discovery, particularly for targeting central nervous system (CNS) disorders and microbial infections. The hydrochloride salt form enhances its solubility, making it particularly valuable for formulation development.
Recent trends in medicinal chemistry highlight the growing demand for saturated nitrogen heterocycles, with 2-Azabicyclo[3.1.0]hexane derivatives emerging as key intermediates. This aligns with current industry focus on "molecular complexity" and "three-dimensionality" in lead optimization – concepts frequently searched in drug discovery forums and AI-assisted compound design platforms. The compound's bridged ring system offers distinct conformational constraints that are valuable for modulating biological activity and improving metabolic stability.
From a synthetic perspective, CAS 84133-50-6 demonstrates remarkable versatility. It serves as: (1) a precursor for chiral auxiliaries in asymmetric synthesis (a hot topic in green chemistry discussions), (2) a template for protease inhibitor development (relevant to antiviral research), and (3) a scaffold for GPCR-targeted ligands (aligned with trending searches for "neurotransmitter modulators"). The synthetic accessibility of its bicyclo[3.1.0]hexane core makes it attractive for structure-activity relationship (SAR) studies.
Analytical characterization of 2-Azabicyclo[3.1.0]hexane hydrochloride typically involves advanced techniques that are frequently queried in scientific databases: HPLC purity analysis, NMR spectral interpretation (particularly for bridgehead protons), and mass spectrometry fragmentation patterns. These methods are crucial for quality control in GMP-compliant synthesis – a regulatory aspect increasingly searched by pharmaceutical professionals.
The compound's stability profile has been extensively studied in relation to formulation challenges, another trending topic in preclinical development circles. Its hydrochloride salt form shows excellent stability under standard storage conditions (2-8°C), though researchers often search for "lyophilization protocols" and "cryoprotectant options" when developing injectable formulations containing this azabicyclic compound.
In the context of computational chemistry – a field experiencing explosive growth – 84133-50-6 serves as an interesting case study for molecular docking simulations and conformational analysis. Many recent publications have utilized its rigid structure to validate new algorithms for predicting bioactive conformations, a subject generating numerous academic search queries.
The environmental fate of 2-Azabicyclo[3.1.0]hexane hydrochloride has also gained attention, coinciding with increased searches for "biodegradable pharmaceuticals" and "green metrics in synthesis." While not classified as environmentally hazardous, its heterocyclic degradation products are often analyzed using modern LC-MS/MS techniques in environmental chemistry studies.
From a commercial perspective, the global market for pharmaceutical intermediates like CAS 84133-50-6 is expanding rapidly, driven by demand for CNS therapeutics and antiviral agents. Procurement specialists frequently search for "reliable suppliers" and "scale-up synthesis protocols" for this compound, reflecting its growing importance in the fine chemicals sector.
Recent patent analyses reveal innovative applications of the 2-Azabicyclo[3.1.0]hexane scaffold in: (1) allosteric modulator design (addressing current interest in "targeted protein degradation"), (2) metal-catalyzed transformations (relevant to "transition metal catalysis" searches), and (3) bioconjugation chemistry (tying into the "antibody-drug conjugate" trend). These developments position the compound at the forefront of modern chemical biology research.
For researchers handling 84133-50-6, frequently searched practical considerations include: "handling hygroscopic compounds," "salt selection strategies," and "polymorph screening methods." These operational aspects are crucial for ensuring reproducible results in both academic and industrial settings where this azabicyclic building block is employed.
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